molecular formula C21H18ClN5O2 B2434545 N-(4-chlorobenzyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-82-8

N-(4-chlorobenzyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2434545
CAS No.: 946234-82-8
M. Wt: 407.86
InChI Key: FUEROFTYMBUTLM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

N-(4-chlorobenzyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide and related compounds have been explored for their potential as anticancer and anti-5-lipoxygenase agents. A study synthesized a series of related compounds and evaluated them for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. The structure-activity relationship was also discussed to understand the therapeutic potential of these compounds in cancer treatment and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

In Vitro Antitumor Evaluation

Another research focused on synthesizing new derivatives of this compound to evaluate their in vitro antitumor efficacy. This study found that certain derivatives exhibited moderate antitumor activity against human breast adenocarcinoma cell line MCF7, comparing their efficacy with that of the reference antitumor agent, doxorubicin (El-Morsy et al., 2017).

Antimicrobial Activity

Research into the antimicrobial potential of these derivatives has also been conducted. One study synthesized a novel series of derivatives and tested them against various Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds, including a specific derivative, showed superior antimicrobial activity compared to standard antibiotics, suggesting potential for further investigation as antimicrobial agents (El-sayed et al., 2017).

Herbicidal Activity

Apart from biomedical applications, these compounds have been explored for their herbicidal activities. A study synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal effectiveness. Some of these compounds demonstrated significant inhibitory activities against certain plant species, indicating potential utility in agricultural applications (Luo et al., 2017).

Adenosine Receptor Affinity

These compounds have also been investigated for their affinity to adenosine receptors, which are significant in various physiological processes. A study synthesized pyrazolo[3,4-d]pyrimidine analogues and tested their A1 adenosine receptor affinity, indicating potential applications in neurological and cardiovascular research (Harden et al., 1991).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c22-16-8-6-15(7-9-16)12-23-19(28)10-11-26-14-24-20-18(21(26)29)13-25-27(20)17-4-2-1-3-5-17/h1-9,13-14H,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEROFTYMBUTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.